5-Methyl-2,4-diphenylpyridine
Description
5-Methyl-2,4-diphenylpyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with a methyl group at the 5-position and phenyl groups at the 2- and 4-positions. Pyridine derivatives are known for their roles in drug development, catalysis, and photophysical applications due to their electronic properties and tunable substituent effects .
Properties
Molecular Formula |
C18H15N |
|---|---|
Molecular Weight |
245.3 g/mol |
IUPAC Name |
5-methyl-2,4-diphenylpyridine |
InChI |
InChI=1S/C18H15N/c1-14-13-19-18(16-10-6-3-7-11-16)12-17(14)15-8-4-2-5-9-15/h2-13H,1H3 |
InChI Key |
UTSRDZGRYCSCJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Effects
The position and nature of substituents on pyridine rings significantly influence chemical reactivity, physical properties, and biological activity. Below is a comparative analysis with key analogs:
a. 5-Methyl-2'-deoxycytidine ()
- Structure : A nucleoside with a methyl group at the 5-position of the pyrimidine ring (a related heterocycle).
- Key Differences : Unlike 5-Methyl-2,4-diphenylpyridine, this compound is a ribonucleoside derivative with a sugar moiety.
- Activity: Methylation at the 5-position enhances antibacterial and antifungal activity compared to non-methylated analogs. However, solubility and bioavailability depend on the presence of hydrophilic groups like hydroxyls .
- Relevance : Highlights the role of methyl groups in improving bioactivity, though electronic effects differ between pyridine and pyrimidine systems.
b. 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine ()
- Structure : A bipyridine system with chloro and aryl substituents.
- Key Differences: Chloro and amino substituents introduce distinct electronic effects compared to methyl and phenyl groups.
- Properties :
c. 5-Cyclopentyl-2-(4-methylphenyl)pyridine ()
- Structure : A pyridine derivative with a cyclopentyl group at the 5-position and a methylphenyl group at the 2-position.
- Key Differences : Bulky cyclopentyl substituents reduce solubility but enhance steric effects in catalysis.
- Relevance : Demonstrates how alkyl/aryl substituents modulate steric and electronic profiles for tailored applications .
Physicochemical Properties
A comparative table of key parameters is provided below:
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